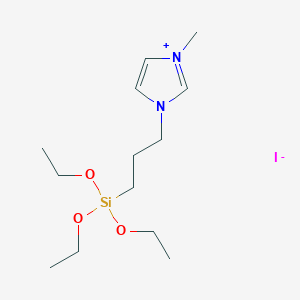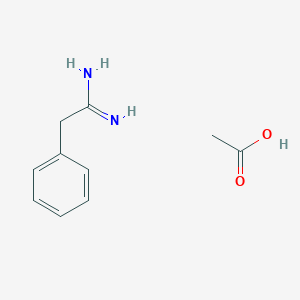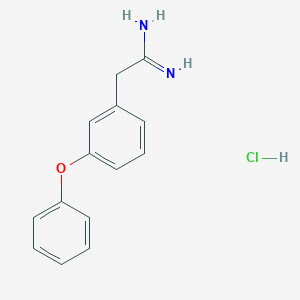
C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride, also known as 4-MeMABP, is a synthetic pyrrolidinone derivative that has been studied for its applications in scientific research. It is a lipophilic compound with a molecular weight of 253.24 g/mol and a melting point of 89-90°C. 4-MeMABP is an agonist of the G-protein coupled receptor (GPCR) and is used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride has been used in a variety of scientific research applications, such as the study of G-protein coupled receptor (GPCR) modulation, neurochemical and behavioral studies, and pharmacological studies. It has also been used as a tool to study the effects of drugs on the central nervous system, as well as in the development of novel therapeutic agents.
Wirkmechanismus
C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride is an agonist of the G-protein coupled receptor (GPCR). Upon binding to the GPCR, it activates the G-protein and triggers the subsequent cascade of biochemical events that lead to the desired physiological response. This response is mediated by the activation of various second messengers, such as cyclic AMP and inositol triphosphate, which leads to the activation of downstream pathways.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of various neurotransmitters and hormones in the central nervous system. It has been found to increase the release of dopamine, norepinephrine, and serotonin, as well as to activate the hypothalamic-pituitary-adrenal axis. It has also been shown to produce anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has been found to be highly stable and has a long shelf life. However, one of the main limitations of using this compound is its low solubility in aqueous solutions, which can make its use in certain experiments difficult.
Zukünftige Richtungen
Future research on C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride could focus on its effects on other neurotransmitters and hormones, such as glutamate, GABA, and oxytocin. Additionally, further studies could explore the potential therapeutic applications of this compound in the treatment of neurological disorders, such as depression and anxiety. Other potential future directions include the development of novel analogs of this compound with improved pharmacokinetic properties, as well as the exploration of its use as a drug delivery system.
Synthesemethoden
C-(4-Methyl-pyrrolidin-3-yl)-methylamine dihydrochloride is synthesized by the condensation of 4-methylpyrrolidine-3-carboxylic acid and methylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70-80°C for 3-4 hours. The product is then isolated and purified by column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
(4-methylpyrrolidin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-3-8-4-6(5)2-7;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSZJPVHHJMXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)









![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester, 97%](/img/structure/B6354140.png)